Benzenesulfonic acid

描述

Historical Context and Evolution of Research on Benzenesulfonic Acid

The history of this compound dates back to at least the 1830s. It was first obtained in 1834 by E. Mitscherlich through the reaction of benzene (B151609) with fuming sulfuric acid, also producing diphenyl sulfone chemicalbook.comchemcess.com. The synthesis via the reaction of benzene with hot concentrated sulfuric acid has been known since at least the 1880s, with its synthesis method going back to 1916 acs.org.

Early research focused on its synthesis and its role as a precursor in the production of other important chemicals. A significant early application was its use in the industrial production of phenol (B47542) through alkali fusion, a process developed in the late 19th century by A. Wurtz, A. Kekulé, and P. O. Degener wikipedia.orgchemicalbook.comchemcess.com. This reaction involves fusing this compound with sodium hydroxide (B78521) or hydrolyzing one of its salts, typically the sodium salt, to yield phenol acs.orgwikipedia.orgchemcess.com. This method was a primary route for phenol synthesis until the early 1960s chemicalbook.comchemcess.com.

Over time, research evolved to explore other applications and derivatives of this compound. Its acidic properties led to its use as an acid catalyst in various organic reactions solubilityofthings.comchemcess.com. The ability to form stable salts, known as besilates or besylates, also became relevant, particularly in the pharmaceutical industry chemcess.com.

The evolution of research has also seen the investigation of substituted benzenesulfonic acids and their unique properties and applications. For instance, research has explored the use of this compound derivatives as potential pharmaceutical agents ontosight.aiacs.orgresearchgate.net. Studies have also investigated the catalytic applications of modified materials incorporating this compound groups rsc.orgresearchgate.net.

Significance of this compound in Modern Chemical Science

This compound holds considerable significance in modern chemical science due to its multifaceted utility as a strong acid, a synthetic intermediate, a catalyst, and a structural component in various functional molecules. Its strong acidity, arising from the stable sulfonate ion formed after proton donation, makes it a valuable Brønsted acid catalyst in numerous organic transformations vaia.comresearchgate.net.

It serves as a key intermediate in the synthesis of a wide range of compounds, including dyes, detergents, and pharmaceuticals solubilityofthings.comontosight.aiacs.org. Its ability to act as a surfactant, particularly in the form of its metal or amine salts, is crucial in the production of cleaning products and in techniques like surfactant-enhanced oil recovery solubilityofthings.comacs.orgchemcess.comca.gov.

In academic research, this compound and its derivatives are subjects of ongoing investigation for novel applications. This includes exploring their potential as catalysts in challenging reactions, such as the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) rsc.org. Furthermore, this compound derivatives are being synthesized and evaluated for biological activities, such as the development of human neutrophil elastase inhibitors researchgate.net. The study of complex this compound compounds with multiple functional groups is also of interest for their potential in materials science and pharmaceutical development ontosight.ai.

The compound's role extends to the study of environmental contaminants, with the identification of novel polyfluoroalkyl benzenesulfonic acids in environmental samples highlighting the need for further research into their properties and fate nih.gov.

Scope and Objectives of the Research Outline

This research outline focuses exclusively on the chemical compound this compound and its direct relevance to academic research. The scope is limited to its historical development, its current significance in various branches of chemistry as explored in academic settings, and specific research findings related to its chemical behavior, synthesis, and applications in laboratory contexts.

The primary objectives are to:

Detail the historical milestones in the understanding and utilization of this compound in chemical research.

Elucidate the fundamental chemical properties of this compound that make it significant in modern chemical science.

Present examples of recent academic research showcasing the diverse applications and ongoing investigations involving this compound and its derivatives.

Compile relevant data, such as physical properties and examples of research findings, to provide a comprehensive overview within the defined scope.

This outline specifically excludes research related to dosage, administration, safety profiles, and adverse effects, focusing solely on the chemical and academic research aspects of this compound.

Compound Information

| Compound Name | PubChem CID |

| This compound | 7371 |

Selected Research Findings (Illustrative Examples)

| Research Area | Specific Finding | Reference |

| Catalysis | Cellulose (B213188) this compound (CBSA) demonstrated high catalytic activity in the dehydration of fructose to 5-hydroxymethylfurfural. | rsc.org |

| Materials Science | This compound-grafted UIO-66 showed improved hydrothermal stability and catalytic performance in the hydrolysis of cyclohexyl acetate (B1210297). | researchgate.net |

| Medicinal Chemistry | Certain this compound derivatives have been synthesized and evaluated as inhibitors of human neutrophil elastase. | researchgate.net |

| Environmental Chemistry | Identification of sodium p-perfluorous nonenoxybenzenesulfonate (OBS), a novel polyfluoroalkyl this compound, in oilfield water samples. | nih.gov |

Structure

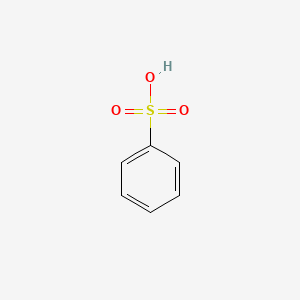

2D Structure

3D Structure

属性

IUPAC Name |

benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSXLGNVWSONIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Record name | BENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19855 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENESULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19402-64-3 (ammonium salt), 20199-75-1 (zinc salt, hexahydrate), 515-42-4 (hydrochloride salt), 7645-18-3 (zinc salt), 934-54-3 (calcium salt), 934-55-4 (potassium salt) | |

| Record name | Benzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9024568 | |

| Record name | Benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent needles or large plates., Liquid, Soluble in water; [ChemIDplus] Light brown deliquescent solid; [CHEMINFO] Grey to yellow hygroscopic solid; [ICSC], GREY-TO-YELLOW HYGROSCOPIC CRYSTALS OR FLAKES WITH PUNGENT ODOUR. | |

| Record name | BENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19855 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3840 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZENESULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

190 °C | |

| Record name | BENZENESULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

113 °C | |

| Record name | Benzenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3840 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZENESULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

5 to 10 mg/mL at 72 °F (NTP, 1992), SOL IN WATER & ALCOHOL; SLIGHTLY SOL IN BENZENE; INSOL IN ETHER & CARBON DISULFIDE, SOL IN ACETIC ACID, Solubility in water, g/100ml at 20 °C: 93 | |

| Record name | BENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19855 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENESULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.3 (47 °C) | |

| Record name | BENZENESULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.5 | |

| Record name | BENZENESULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000236 [mmHg] | |

| Record name | Benzenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3840 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

FINE, DELIQUESCENT NEEDLES OR LARGE PLATES | |

CAS No. |

98-11-3 | |

| Record name | BENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19855 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/685928Z18A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENESULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

109 to 111 °F (NTP, 1992), 50-51 °C (ANHYDROUS), 51 °C | |

| Record name | BENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19855 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENESULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies for Benzenesulfonic Acid and Its Derivatives

Recent Advancements in Sulfonation Reactions for Benzenesulfonic Acid Production

The sulfonation of benzene (B151609) is typically carried out using sulfonating agents such as concentrated sulfuric acid, oleum (B3057394) (fuming sulfuric acid, a solution of sulfur trioxide in sulfuric acid), or pure sulfur trioxide. nbinno.comlibretexts.orgchemicalbook.com Recent advancements have focused on optimizing these processes and exploring alternative approaches.

Continuous Synthesis Approaches and Process Optimization

Continuous synthesis methods offer significant advantages over traditional batch processes, including improved control, higher throughput, and enhanced safety. For this compound production, continuous sulfonation with oleum has been implemented industrially, such as in the Monsanto Process. chemcess.com This process involves feeding benzene and oleum simultaneously into a cascade of stirred vessels with controlled temperature profiles to ensure complete reaction. chemcess.com

Another continuous method involves vigorously stirring excess benzene and sulfur trioxide introduced separately into a vessel. chemcess.com In this approach, a benzene layer saturated with this compound is formed and continuously extracted. chemcess.com The excess benzene also helps in continuously removing water formed during the reaction through azeotropic distillation. chemcess.com This continuous extraction process has demonstrated a sulfuric acid consumption of 1260 kg per 1000 kg of converted benzene, with diphenyl sulfone formation below 2%. chemcess.com

Optimization efforts in continuous processes often focus on factors such as flow rate, molar ratios of reactants, temperature, and residence time to maximize yield and minimize byproducts. For instance, in the continuous synthesis of dodecylbenzene (B1670861) sulfonic acid, optimization of parameters in microreactors using dilute liquid sulfur trioxide has led to products with sulfonic acid contents up to 97 wt.% and low free oil and sulfuric acid content. researchgate.net The residence time in the microreactor was significantly reduced compared to industrial processes. researchgate.net

Alternative Sulfonating Agents and Their Mechanistic Implications

While sulfuric acid and oleum are the most common sulfonating agents, alternative reagents and conditions have been explored. Sulfur trioxide (SO₃) is a highly reactive electrophile and the active sulfonating species in concentrated sulfuric acid and oleum. libretexts.orgaakash.ac.in Pure sulfur trioxide can react too violently, leading to side reactions. chemicalbook.com Therefore, it is often used in complexed form with bases like pyridine, dioxane, trimethylamine, or dimethylformamide, or diluted with inert gases or solvents to control the reaction. chemicalbook.com

Chlorosulfuric acid (ClSO₃H) is another sulfonating agent that does not produce water during the sulfonation reaction, although it can lead to increased sulfone formation. chemicalbook.com Sulfamic acid (H₂NSO₃H) has also been mentioned as an alternative sulfonating agent, particularly in falling film reactors for alkyl benzene sulfonic acid synthesis. atamanchemicals.com

The mechanism of sulfonation is an electrophilic aromatic substitution where SO₃ acts as the electrophile. libretexts.orgaakash.ac.inlibretexts.org The reaction involves the attack of the benzene ring on the electrophilic sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity and yield the sulfonic acid. aakash.ac.inlibretexts.org

Minimization of Byproduct Formation (e.g., Diphenyl Sulfone)

A significant byproduct in the sulfonation of benzene is diphenyl sulfone ((C₆H₅)₂SO₂), formed by the reaction of this compound with benzene in a Friedel-Crafts-type reaction. chemcess.comwikipedia.org Minimizing diphenyl sulfone formation is crucial for obtaining high purity this compound.

Several strategies are employed to minimize byproduct formation:

Using an excess of the sulfonating agent, particularly SO₃ or oleum, helps to favor the monosulfonation of benzene over the reaction of this compound with benzene. chemcess.com

Continuously removing water formed during the reaction, for example, by azeotropic distillation with benzene, shifts the sulfonation equilibrium towards product formation and can reduce sulfone levels. chemcess.com

Adding sodium benzenesulfonate (B1194179) to the reaction mixture has been shown to further reduce sulfone formation below 2%. chemcess.com

Maintaining anhydrous conditions when using sulfur trioxide can minimize byproduct sulfuric acid and sulfone formation. google.com

Using acetic anhydride (B1165640) as an additive has been reported to suppress sulfone formation. prepchem.com In one example using sulfur trioxide and acetic anhydride, the resulting this compound was contaminated with only 1.5% diphenyl sulfone. prepchem.com

Synthesis of Substituted Benzenesulfonic Acids

The synthesis of substituted benzenesulfonic acids involves the sulfonation of substituted benzenes. The position of sulfonation is influenced by the nature of the existing substituent on the benzene ring, following the principles of electrophilic aromatic substitution. Substituents can be activating or deactivating and direct the incoming electrophile to ortho, meta, or para positions. msu.edu

Synthesis of Ortho-Substituted Benzenesulfonic Acids

Synthesizing ortho-substituted benzenesulfonic acids can be challenging due to steric hindrance and the directing effects of certain substituents. However, specific methodologies have been developed.

One approach involves the oxidation of ortho-aminobenzenethiols or ortho-aminodiphenyl disulfides with hydrogen peroxide in a strong sulfuric acid medium to produce ortho-aminobenzenesulfonic acids. google.com This method offers a direct route compared to traditional methods involving the reduction of corresponding ortho-nitrobenzenesulfonic acids, which are often difficult to prepare economically. google.com

Another method for synthesizing substituted benzenesulfonic acids, including potentially ortho-substituted ones, involves the diazotization of an aminobenzene or ortho-amino-benzenesulfonic acid derivative followed by palladium-catalyzed coupling with an olefin and subsequent hydrogenation. googleapis.com This process can be carried out as a one-pot reaction, where the homogeneous palladium catalyst used in the coupling step is reduced in situ and used as a heterogeneous catalyst for the hydrogenation step. googleapis.com

Synthesis of this compound Derivatives for Specific Applications

This compound derivatives are synthesized for a wide range of specific applications, leveraging the properties imparted by the sulfonic acid group and other substituents.

Surfactants: Linear alkylbenzene sulfonates (LAS), key components in detergents, are synthesized by sulfonating linear alkylbenzenes. elchemy.comatamanchemicals.com

Pharmaceuticals: this compound and its derivatives are used in the synthesis of pharmaceutical drugs, often forming besilate salts to enhance stability and solubility. nbinno.comchemcess.comelchemy.com Derivatives like p-toluenesulfonic acid are utilized in drug syntheses, acting as catalysts or forming sulfonamide groups found in antibacterial agents like sulfamethoxazole. elchemy.comsavemyexams.com

Dyes and Pigments: this compound is an intermediate in the production of azo dyes. elchemy.comatamanchemicals.com Diazotized aminothis compound derivatives can be coupled with other aromatic compounds to form complex azo dyes with high water solubility. atamanchemicals.comontosight.ai

Acid Catalysts: Sulfonated materials, including this compound-functionalized supports, are employed as solid acid catalysts in various organic transformations like esterification and alkylation. elchemy.comrsc.org For example, cellulose (B213188) this compound has been synthesized and used as a catalyst for the dehydration of fructose (B13574). rsc.org

Ion-Exchange Resins: this compound is a building block for sulfonated polystyrene resins used in water purification and softening systems. elchemy.com

The synthesis routes for these derivatives are diverse and depend on the target molecule and its intended application. They often involve further reactions on the this compound core or the sulfonation of appropriately substituted benzene precursors.

Data Table: Selected Properties of this compound

| Property | Value | Source |

| CAS Number | [98-11-3] | nbinno.com |

| Chemical Formula | C₆H₆O₃S | nbinno.com |

| Molecular Weight | 158.18 g/mol | nbinno.com |

| Melting Point | 51 °C (anhydrous) | chemcess.com |

| Boiling Point | 190 °C | chemcess.com |

| Density | 1.3 g/cm³ | chemcess.com |

| pKa | -2.8 | nbinno.comchemcess.com |

| Solubility (Water) | Highly soluble | nbinno.comchemcess.com |

| Solubility (Benzene) | Slightly soluble | nbinno.comchemcess.com |

| Solubility (Diethyl ether) | Insoluble | chemcess.com |

Data Table: Diphenyl Sulfone Formation in this compound Synthesis

| Synthesis Method | Diphenyl Sulfone Content | Source |

| Continuous Extraction Process with excess benzene | Below 2% | chemcess.com |

| Continuous Sulfonation with Oleum (Monsanto Process) | Around 1% | chemcess.com |

| Sulfonation with H₂SO₄ and SOCl₂ | 1.6% | chemicalbook.com |

| Sulfonation with liquid SO₃ (batch) + Acetic Anhydride | 1.5% | prepchem.com |

Alkyl this compound Synthesis

Alkyl benzenesulfonic acids (ABSAs), particularly linear alkyl this compound (LABSA), are widely used as surfactants in detergents. Industrially, LABSA is commonly synthesized by the sulfonation of linear alkylbenzene (LAB) atamanchemicals.com. Various sulfonating agents can be employed in this process, including oleum, sulfuric acid, diluted sulfur trioxide, chlorosulfonic acid, and sulfamic acid atamanchemicals.com. The sulfonation reaction is often carried out in batch reactors or falling film reactors atamanchemicals.com.

One common industrial route involves the alkylation of benzene with long-chain monoalkenes, such as dodecene, often catalyzed by hydrogen fluoride, to produce LAB. The purified LAB is then sulfonated with sulfur trioxide to yield the sulfonic acid atamanchemicals.com. This sulfonic acid is subsequently neutralized with a base, such as sodium hydroxide (B78521), to form the desired salt atamanchemicals.com.

Alternative methods for preparing alkylbenzene sulfonic acid have also been explored. One approach involves using fatty alcohol polyoxyethylene ether and phenol (B47542) as reactants with a catalyst to obtain phenylalkyl ether polyoxyethylene ether, which is then reacted with sulfur trioxide to yield the alkylbenzene sulfonic acid google.com. This method is reported to produce alkylbenzene sulfonic acid with strong resistance to hard water, high emulsifying ability, and easy biodegradation, making it suitable for applications like pesticide emulsifiers google.com.

Another method for synthesizing heavy alkylbenzene sulfonic acid involves the direct sulfonation of heavy alkylbenzene with stable liquid sulfur trioxide using cyclic drying nitrogen or air as a carrier google.com. This liquid-liquid phase sulfonation is claimed to reduce spent acid, shorten the process flow, enhance reactor capacity, decrease reaction time, eliminate "three wastes" (waste gas, wastewater, and solid waste), and improve product quality google.com. The sulfonation temperature is typically controlled between 40-45 °C, with the addition of stable liquid sulfur trioxide at a controlled rate google.com.

Synthesis of this compound Functionalized Materials (e.g., Biochar, MOFs)

Functionalizing materials with this compound groups imparts strong acidity, making them suitable as solid acid catalysts. This is particularly relevant for materials like biochar and Metal-Organic Frameworks (MOFs).

Sulfonic acid-functionalized carbon-based materials, including biochar, have gained attention as recyclable solid acids to replace corrosive liquid acids like sulfuric acid scirp.orgscirp.org. A novel method for preparing carbon-based solid acid catalysts functionalized with sulfonic acid groups involves using alkyl benzene sulfonic acid (rather than concentrated/fuming sulfuric acid) and starch as materials in a hydrothermal method scirp.orgscirp.org. This method is considered safer due to avoiding dangerous chemicals scirp.org. The resulting catalyst has shown high catalytic activity in esterification reactions scirp.orgscirp.org. The hydrothermal process involves mixing starch and sulfonic acid, heating the mixture under a nitrogen atmosphere, and then washing the obtained solid scirp.org. Characterization techniques like IR and XRD confirm the presence of a high loading of -SO₃H groups scirp.orgscirp.org.

Metal-Organic Frameworks (MOFs) can also be functionalized with this compound groups to create solid acid catalysts with enhanced properties. Novel hydrophobic this compound-functionalized MOFs (MOF-PhSO₃H) have been synthesized via sulfonation methods, for instance, using 4-chlorothis compound as a sulfonating agent sci-hub.se. This functionalization introduces both strong acidity and hydrophobicity sci-hub.sehep.com.cn. The hydrophobicity is particularly beneficial in reactions where water is produced, as it helps to mitigate the negative effects of water on catalytic activity and selectivity sci-hub.sehep.com.cn. The acid density and hydrophobicity of these functionalized MOFs can be controlled by the amount of the grafted this compound group sci-hub.seacs.org. These materials have shown high catalytic activity in reactions such as the dehydration of fructose to 5-hydroxymethylfurfural (B1680220) (HMF) sci-hub.se.

Hydrophobic sulfonic acid-functionalized biochar has also been developed using methods like a two-step diazo grafting method with 4-aminothis compound as the sulfonating agent acs.orgacs.org. These materials exhibit high surface area, high acid density, and strong hydrophobicity acs.orgacs.org. They have demonstrated high efficiency as catalysts in alkylation reactions for the synthesis of high-density biofuels acs.orgacs.org.

Synthesis of this compound Doped Polymers (e.g., Polyaniline)

This compound and its derivatives are used as dopants to enhance the conductivity and processability of conducting polymers like polyaniline (PANI). Doping involves incorporating the acid into the polymer matrix, leading to the formation of a conductive salt form.

Polyaniline (in its emeraldine (B8112657) base form) can be doped with this compound (BSA) or dodecyl this compound (DBSA) through chemical oxidative polymerization of aniline (B41778) in an acidic environment researchgate.netmdpi.com. For example, BSA-doped polyaniline (PANI-BSA) can be synthesized at room temperature using ammonium (B1175870) peroxydisulfate (B1198043) as an oxidant in an acidic solution researchgate.net. The ratio of aniline to oxidant and acid can be controlled to influence the doping level and properties researchgate.net. DBSA is also commonly used as a dopant for polyaniline nanofibers, often in in situ polymerization processes acspublisher.comresearchgate.net. Doping with DBSA can improve the solubility and processability of PANI in various organic solvents researchgate.net.

The synthesis of conductive polyaniline doped with DBSA (PANDB) can be carried out by chemical oxidative polymerization of aniline in a solvent like xylene mdpi.com. The reaction time influences the color and presumably the doping level and conductivity of the resulting polymer mdpi.com. Characterization techniques such as FTIR, UV-Vis spectroscopy, and SEM are used to analyze the structural and morphological properties of the doped polymers researchgate.netmdpi.com. Electrical conductivity measurements, often using the four-point probe method, are crucial for evaluating the effectiveness of doping researchgate.net. PANI-BSA has shown higher solubility in dimethylsulphoxide (DMSO) compared to HCl-doped PANI and exhibits high conductivity, making it suitable for electronic devices researchgate.net.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly applied to the synthesis of this compound and its derivatives to reduce environmental impact. This includes developing environmentally benign catalytic systems and minimizing corrosive reagents and waste generation.

Development of Environmentally Benign Catalytic Systems

Replacing traditional corrosive acid catalysts like sulfuric acid with more environmentally friendly alternatives is a key focus in green chemistry approaches to this compound synthesis and its applications as a catalyst scirp.orgrevistadechimie.roresearchgate.net. This compound and its derivatives themselves, being strong organic acids, can serve as less oxidative and corrosive catalysts compared to sulfuric acid in certain reactions revistadechimie.ro.

Deep eutectic solvents (DESs) combined with this compound have been explored as environmentally friendly catalyst systems and reaction media for various organic transformations researchgate.netsioc-journal.cn. These systems offer advantages such as easy work-up, short reaction times, high yields, and the potential for catalyst recycling researchgate.netsioc-journal.cn.

Solid acid catalysts functionalized with sulfonic acid groups, including those derived from this compound, are considered greener alternatives to homogeneous acid catalysts because they can be easily separated and reused, reducing waste and simplifying purification scirp.orgscirp.orgajgreenchem.com. Examples include sulfonic acid-functionalized biochar and silica-supported catalysts acs.orgajgreenchem.com. Silica-supported catalysts like SiO₂/HClO₄ and SiO₂/KHSO₄ have been used for the sulfonation of aromatic compounds under conventional and solvent-free microwave irradiation conditions, offering good yields and reduced reaction times ajgreenchem.com.

The development of novel carbon-based solid acid catalysts using alkyl benzene sulfonic acid in a hydrothermal method is another example of an environmentally benign approach, avoiding the use of dangerous sulfonating agents like fuming sulfuric acid scirp.orgscirp.org.

Reduction of Corrosive Reagents and Waste Generation

Minimizing the use of corrosive reagents and reducing waste generation are crucial aspects of green chemistry in the synthesis of this compound and its derivatives. Traditional methods, such as using concentrated sulfuric acid or oleum for sulfonation, can produce significant amounts of corrosive waste acid google.comrevistadechimie.roresearchgate.net.

Developing synthetic routes that utilize less corrosive sulfonating agents or catalytic systems that can be easily recovered and reused helps to address this issue scirp.orgrevistadechimie.ro. The use of diluted sulfur trioxide or sulfamic acid in certain sulfonation processes can be considered less corrosive than concentrated sulfuric acid or oleum atamanchemicals.com.

The application of this compound and its derivatives as catalysts in reactions like esterification offers a potential to replace highly corrosive sulfuric acid, leading to less equipment corrosion and reduced need for neutralization and disposal of acidic waste revistadechimie.roresearchgate.net. Studies have shown that this compound derivatives like p-phenolsulfonic acid and p-toluenesulfonic acid can exhibit catalytic activity comparable to sulfuric acid in continuous esterification processes, with the advantage of being less corrosive revistadechimie.roresearchgate.net.

Furthermore, advancements in the synthesis of intermediates, such as the preparation of 2,4-diaminothis compound, have focused on developing processes that reduce manufacturing costs and eliminate wastewater discharge and spent acid problems, thereby better satisfying environmental requirements google.comgoogle.com. Hydrogenation methods using catalysts like palladium-carbon or nickel aluminum alloy in water or lower alcohol solvents have been explored for this purpose google.com.

The development of recyclable solid acid catalysts functionalized with this compound groups is a significant step towards reducing waste, as these catalysts can be recovered and reused for multiple reaction cycles without significant loss of activity scirp.orgscirp.orgacs.org.

Computational Chemistry and Spectroscopic Investigations of Benzenesulfonic Acid

Density Functional Theory (DFT) Studies of Benzenesulfonic Acid

DFT has been a powerful tool for exploring various aspects of this compound, including its preferred conformations, acidity in the gas phase, the influence of intramolecular interactions, and the mechanisms of its reactions.

Conformational Analysis and Structural Features

DFT calculations have been utilized to perform conformational analysis of this compound and its ortho-substituted derivatives. These studies aim to identify stable conformers and understand the factors influencing their relative energies and structural characteristics. For ortho-substituted benzenesulfonic acids, the presence of various conformers, some of which may contain intramolecular hydrogen bonds (IHB) between the sulfonic group and the substituent, has been revealed. The sulfonic group can act as either an IHB donor or an acceptor depending on the conformer. researchgate.netmdpi.com For instance, 2-COOH-BSA (2-carboxythis compound) has been shown to exhibit up to nine conformers. mdpi.com The geometry of the deprotonated -SO₃⁻ anion in ortho-substituted benzenesulfonic acids tends to have a symmetry close to C₃. mdpi.com Experimental geometrical parameters for this compound methyl ester have shown satisfactory agreement with theoretical predictions from DFT. nih.gov

Gas-Phase Deprotonation Energies and Acidity

DFT calculations are frequently used to determine the gas-phase acidity of this compound and its substituted counterparts by calculating the Gibbs energies of deprotonation (ΔrG⁰₂₉₈). researchgate.netmdpi.comnih.gov These studies help in understanding the intrinsic acidity of the molecule in the absence of solvent effects. The deprotonation of the -SO₃H group leads to the formation of the -SO₃⁻ anion. mdpi.com The calculated Gibbs energies of gas-phase deprotonation provide a quantitative measure of acidity. researchgate.netnih.gov For example, studies on nitro-substituted benzenesulfonic acids have calculated enthalpies and Gibbs energies of gas-phase deprotonation. researchgate.net

Here is an example of how gas-phase deprotonation energies might be presented based on computational studies:

| Compound | Method | Basis Set | ΔrG⁰₂₉₈ (kJ/mol) |

| This compound | B3LYP | cc-pVTZ | ~1390-1410 |

| Benzoic Acid | B3LYP | cc-pVTZ | 1410.1 mdpi.com |

| Benzoic Acid | MP2 | 6-311++G** | 1390.4 mdpi.com |

Intramolecular Hydrogen Bonding Effects on Acidity and Stability

Intramolecular hydrogen bonds (IHBs) play a significant role in influencing the gas-phase acidity and stability of ortho-substituted benzenesulfonic acids. researchgate.netmdpi.comnih.gov The type and strength of the IHB can have a substantial effect on the deprotonation energy. researchgate.netmdpi.com If the -SO₃H group acts as an IHB donor, deprotonation results in an anion without an IHB, leading to an increase in deprotonation energy. researchgate.netmdpi.comnih.gov Conversely, if the -SO₃H group is an IHB acceptor, a significant decrease in the Gibbs energy of gas-phase deprotonation is observed due to increased IHB strength and additional stabilization of the anion. researchgate.netmdpi.comnih.gov The presence of different types of IHBs in conformers of ortho-substituted benzenesulfonic acids affects the energy of deprotonation. mdpi.com

Reaction Mechanism Studies (e.g., Esterification)

DFT studies have been conducted to investigate the mechanisms of reactions involving this compound, such as esterification with alcohols. researchgate.netrsc.orgunizar.esnih.govcsic.esunizar.esunizar.esresearchgate.net These computational investigations aim to elucidate the reaction pathways, transition states, and intermediates involved.

Computational studies on the esterification of this compound with methanol (B129727) have explored alternative mechanisms, including SN1 and SN2 pathways. researchgate.netrsc.orgunizar.esnih.govunizar.esunizar.es DFT calculations have indicated that the SN1 pathway, proceeding through a sulfonylium cation intermediate, has a low activation barrier. researchgate.netrsc.orgunizar.esnih.govunizar.es The SN2 path, involving protonated methanol as an alkylating reagent, has been shown to have a moderate activation barrier. researchgate.netrsc.orgunizar.esnih.govunizar.es The participation of pentacoordinate sulfur intermediates in either neutral or protonated forms has been largely disregarded based on energy considerations in these studies. researchgate.netrsc.orgunizar.esnih.govunizar.es

In the context of esterification reactions, the sulfonylium cation has been identified as a key intermediate in the SN1 pathway. researchgate.netrsc.orgnih.gov The formation of this intermediate can explain the esterification of sulfonated compounds in the presence of alcohols. nih.gov The SN1 reaction mechanism involving the sulfonylium cation intermediate has been shown to have a very low activation barrier, suggesting that sulfonic esterification can readily occur through this pathway. nih.gov

S<sub>N</sub>1 and S<sub>N</sub>2 Pathways

Spectroscopic Characterization of this compound and its Complexes

Spectroscopic methods play a crucial role in the experimental characterization of this compound and its interactions with other substances. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), UV-Vis, and Mass Spectrometry (MS) provide distinct but complementary information about the molecule's structure, bonding, and presence in various matrices.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups and understanding the vibrational modes within a molecule. For this compound, IR spectra exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the benzene (B151609) ring and the sulfonate group. Studies on this compound and its derivatives, such as this compound methyl ester, have utilized FT-IR spectroscopy to record spectra and compare them with computationally predicted vibrational frequencies nih.gov. These comparisons help in the assignment of specific bands to particular molecular vibrations, providing experimental validation for theoretical structural models nih.gov. IR spectra of this compound sodium salt have also been recorded, providing reference data for this common salt form chemicalbook.comnist.gov. The IR spectrum of this compound itself is available in various databases, showing characteristic absorptions spectrabase.comthermofisher.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of atomic nuclei within a molecule, making it indispensable for structural analysis. Both ¹H NMR and ¹³C NMR spectroscopy are commonly used for characterizing this compound. ¹H NMR spectra reveal the different types of hydrogen atoms and their connectivity, while ¹³C NMR spectra provide information about the carbon skeleton. Predicted ¹H and ¹³C NMR spectra for this compound in D₂O are available in databases contaminantdb.ca. Studies investigating the interaction of this compound with other molecules have also employed ¹H NMR spectroscopy to monitor changes in chemical shifts upon complex formation researchgate.net. Sulfur-33 NMR spectroscopy has also been applied to study this compound, examining measurement conditions and chemical shifts in different pH ranges jst.go.jp. The chemical shift of this compound in a deuterium (B1214612) oxide-water mixture at pH 6.5-10.5 was found to be -11.5 ppm relative to (NH₄)₂SO₄, with the signal quality being pH-dependent jst.go.jp.

UV-Vis Spectroscopy in Doped Polymers

UV-Vis spectroscopy is primarily used to study electronic transitions within molecules, providing information about conjugated systems and the presence of chromophores. This compound is often used as a dopant in conductive polymers like polyaniline and polypyrrole to enhance their conductivity and modify their optical properties researchgate.netnih.govmdpi.comresearchgate.netmdpi.comresearchgate.net. In doped polymers, UV-Vis spectra can show characteristic absorption bands related to the π-π* transitions of the polymer backbone and the formation of polarons and bipolarons upon doping researchgate.netmdpi.comresearchgate.netmdpi.comauctoresonline.org. For example, in this compound-doped polyaniline, UV-Vis spectra exhibit bands around 330-350 nm attributed to π-π* transitions of benzenoid rings and broader bands at longer wavelengths (e.g., 450 nm and 730-800 nm) associated with polaron and exciton (B1674681) transitions, indicative of the doped, conductive state researchgate.netmdpi.comresearchgate.netauctoresonline.org. These spectral changes are crucial for understanding the electronic structure and charge transport mechanisms in these materials researchgate.netmdpi.com.

Mass Spectrometry for Identification and Impurity Analysis

Mass Spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This makes it invaluable for identification and the detection of impurities. This compound and its derivatives can be analyzed by various MS techniques, often coupled with chromatographic separation methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) lcms.cznih.govresearchgate.nethelixchrom.com. MS is particularly useful for the identification of this compound as a degradation product or impurity in various substances, such as pharmaceuticals nih.gov. Methods utilizing UPLC-MS have been developed for the analysis of this compound esters as potential genotoxic impurities, demonstrating high selectivity and sensitivity lcms.czresearchgate.net. These methods often employ techniques like single ion recording (SIR) to enhance sensitivity for target analytes lcms.cz. Mass spectral databases contain entries for this compound, providing characteristic fragmentation patterns that aid in its identification massbank.jpmassbank.eu. The electron ionization mass spectrum of 4-aminothis compound (sulfanilic acid) is also available, showing typical fragmentation ions nist.gov.

Catalytic Applications of Benzenesulfonic Acid and Its Derivatives

Benzenesulfonic Acid as a Homogeneous Acid Catalyst

As a homogeneous catalyst, this compound is in the same phase as the reactants, allowing for effective contact and reaction. mdpi.com This often leads to high catalytic activity. mdpi.comgoogle.com However, homogeneous acid catalysts like BSA can present challenges in terms of separation from the reaction mixture and potential equipment corrosion. mdpi.comgoogle.com

Esterification Reactions

This compound and its derivatives have been explored as catalysts for esterification reactions, which involve the reaction between a carboxylic acid and an alcohol to form an ester and water. dergipark.org.tr While sulfuric acid is a commonly used homogeneous catalyst for esterification, BSA and its derivatives offer potential alternatives with weaker oxidation and corrosion properties. revistadechimie.ro Studies have compared the catalytic activity of BSA derivatives like p-toluenesulfonic acid and p-phenolsulfonic acid with sulfuric acid in the esterification of acetic acid with n-propanol. revistadechimie.ro In a continuous rectification tower process, p-phenolsulfonic acid and p-toluenesulfonic acid showed catalytic activity close to that of sulfuric acid, achieving high yields of n-propyl acetate (B1210297) with fewer by-products. revistadechimie.ro

Transesterification Reactions

This compound derivatives, such as linear alkylbenzene sulfonic acid (LABS), have been successfully employed as homogeneous catalysts for transesterification reactions, particularly in the production of biodiesel. ijsr.net Transesterification involves the reaction of a triglyceride with an alcohol to produce alkyl esters (biodiesel) and glycerol. srsintl.com LABS has been tested in the transesterification of coconut oil with methanol (B129727). ijsr.net The reaction rate was found to be directly proportional to reaction temperature, the molar ratio of coconut oil to alcohol, catalyst concentration, and reaction time. ijsr.net Using a milder organic acid like LABS can simplify processing and separation compared to using strong base catalysts. ijsr.net Another derivative, 4-dodecylthis compound (DBSA), has also been used as a catalyst for the transesterification of soybean oil, achieving high yields of fatty acid methyl esters. researchgate.net The molecular structure of DBSA, with its increased hydrophobicity, was suggested to enhance the solubilization of methanol and oil phases, contributing to its effectiveness at lower methanol ratios. researchgate.net

Other Acid-Catalyzed Organic Transformations

Beyond esterification and transesterification, this compound and its derivatives have demonstrated catalytic effectiveness in various other acid-catalyzed organic reactions. revistadechimie.ro These can include reactions such as condensation, alkylation, and etherification. google.com Silica-supported this compound catalysts have been investigated for their application in reactions like the Beckmann rearrangement of ketoximes and the Claisen rearrangement of allyl aryl ethers. google.com These examples highlight the versatility of this compound-based catalysts in promoting diverse organic transformations.

Heterogeneous Catalysis Involving this compound Moieties

To overcome the drawbacks of homogeneous catalysts, such as separation difficulties and corrosion, heterogeneous catalysts incorporating this compound moieties have been developed. mdpi.com These catalysts are in a different phase from the reactants, allowing for easier separation and reusability. mdpi.com Sulfonic acid-functionalized solid materials act as strong solid acid catalysts. nih.govnih.gov

Carbon-Based Solid Acid Catalysts Functionalized with this compound

Carbon-based materials functionalized with sulfonic acid groups (-SO₃H) are a significant class of heterogeneous solid acid catalysts. nih.govnih.govresearchgate.net These materials combine the stability and surface properties of carbon with the strong acidity of sulfonic acid groups. nih.govnih.gov They have been explored for various acid-catalyzed reactions, including esterification and transesterification for biodiesel production. nih.govresearchgate.netijpsat.orgresearchgate.net Sulfonated carbon catalysts can be prepared from various carbon sources, including activated carbon, carbon nanotubes, mesoporous carbon materials, and biomass-derived chars. nih.govnih.govresearchgate.netresearchgate.net The catalytic activity of these materials is influenced by factors such as the density of sulfonic acid groups, surface area, and pore structure. nih.govnih.govresearchgate.net

Synthesis and Characterization of this compound Functionalized Biochar

Biochar, a carbonaceous material produced from the pyrolysis of biomass, has emerged as a promising support for heterogeneous acid catalysts due to its renewable nature and porous structure. acs.orgcip.com.cnnih.gov Functionalizing biochar with this compound moieties creates a solid acid catalyst with potential applications in various reactions. rsc.orgacs.orgnih.gov

Synthesis methods for this compound functionalized biochar often involve the sulfonation of biochar using sulfonating agents like sulfuric acid or through methods involving aryl diazonium salts derived from aminobenzenesulfonic acids. nih.govresearchgate.netacs.orgmdpi.comchemrxiv.org For instance, a method involves reacting activated carbon with 4-benzenediazonium sulfonate using hypophosphorous acid as a reducing agent to introduce SO₃H-containing groups. nih.gov Another approach utilizes a two-step diazo grafting method with 4-aminothis compound as the sulfonating agent to create hydrophobic acid-functionalized biochar. acs.org Hydrothermal carbonization of easily carbonizable compounds with functional molecules containing sulfonic acid groups is another method for synthesizing carbon-based solid acid catalysts. google.com

Characterization of this compound functionalized biochar is crucial to understand its physical and chemical properties and relate them to its catalytic performance. Techniques commonly employed include:

FT-IR Spectroscopy: To identify the presence of sulfonic acid groups and other functional groups on the surface. nih.govresearchgate.netacs.orgcip.com.cnmdpi.comaau.edu.etscispace.com

Elemental Analysis: To determine the elemental composition, including sulfur content, which indicates the degree of sulfonation. nih.govacs.orgaau.edu.et

Total Acid Density Measurement: Typically by titration, to quantify the total number of acidic sites, including sulfonic, carboxylic, and phenolic groups. nih.govresearchgate.netacs.orgcip.com.cnaau.edu.etscispace.com

BET Surface Area and Porosity Analysis: To determine the specific surface area and pore structure, which affect reactant accessibility. nih.govacs.orgcip.com.cnmdpi.comacs.org

X-ray Diffraction (XRD): To analyze the crystalline structure of the carbon material and assess changes upon functionalization. nih.govacs.orgcip.com.cnmdpi.comaau.edu.et

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the catalyst. nih.govacs.orgcip.com.cnmdpi.comaau.edu.et

Scanning Electron Microscopy (SEM): To visualize the surface morphology and pore structure. nih.govcip.com.cnmdpi.comscispace.com

Research findings indicate that the catalytic activity of sulfonated biochar is influenced by factors such as carbonization temperature and the method of sulfonation. acs.orgcip.com.cnmdpi.com Higher acid density, particularly of SO₃H groups, and suitable pore structure contribute to enhanced catalytic performance in reactions like esterification and transesterification. researchgate.netcip.com.cnmdpi.com For example, a palm waste biochar sulfonated with H₂SO₄ showed high free fatty acid conversion (97.4%) and FAME yield (96.1%) in esterification, attributed to its high acid density (11.35 mmol/g), improved pore diameter (6.25 nm), and increased surface area (372.01 m²/g). mdpi.com

Here is a data table summarizing some findings on sulfonated carbon catalysts:

| Catalyst Precursor | Sulfonation Method | SO₃H Density (mmol/g) | Total Acid Density (mmol/g) | Surface Area (m²/g) | Reaction | Conversion (%) | Yield (%) | Source |

| Activated Carbon | Aryl diazonium salt reduction | 0.64 | - | 602 | Acetic acid esterification with ethanol | 78 | - | nih.gov |

| Lignosulfonate | H₂SO₄ treatment | 1.24 | 5.90 | - | Cyclohexanecarboxylic acid esterification with ethanol | Comparable to Amberlyst-15 | - | nih.gov |

| Carbonized Corn Straw | Sulfonation | - | 1.53 | 18.1 | Oleic acid esterification with methanol | High | - | researchgate.net |

| Palm Waste Biochar | H₂SO₄ sulfonation after H₃PO₄ treatment | - | 11.35 | 372.01 | PFAD esterification | 97.4 | 96.1 | mdpi.com |

| Bamboo Sawdust Biochar | Sulfonation (500°C carbonization, ultra-sonication) | - | 4.16 | - | Microcrystalline cellulose (B213188) hydrolysis | - | 60.5 | aau.edu.etscispace.com |

Catalytic Activity in Biofuel Production (e.g., Esterification, Alkylation)

This compound-based catalysts have shown promise in biofuel production processes such as esterification and alkylation. Research has explored the use of this compound-functionalized materials as solid acid catalysts for these reactions. For instance, this compound-functionalized biochar has been investigated for the esterification of oleic acid with methanol and the alkylation of 4-ethylphenol (B45693) with benzyl (B1604629) alcohol. This catalyst demonstrated superior performance compared to traditional sulfonated biochar in these specific reactions, suggesting the potential of the this compound group as an alternative catalytic site for acid-catalyzed transformations relevant to biofuels. rsc.orgrsc.org Homogeneous acid catalysts, including this compound, have been widely explored for the catalytic production of biodiesel due to their low cost and satisfactory catalytic activity. mdpi.com These catalysts' acidic sites are in the same phase as the reactants, allowing for effective contact with the reaction substrates. mdpi.com

Metal-Organic Frameworks (MOFs) Grafted with this compound

Metal-Organic Frameworks (MOFs) modified with this compound groups represent a class of solid acid catalysts with enhanced properties for various applications. Grafting this compound onto the framework of MOFs, such as UIO-66, has been explored to improve their catalytic performance, particularly in reactions involving water. researchgate.nethep.com.cnmanchester.ac.uk

Enhanced Hydrophobicity and Brønsted Acidity

Grafting this compound onto the surface of MOFs like UIO-66 introduces both hydrophobicity and Brønsted acidity. researchgate.nethep.com.cnmanchester.ac.uk The introduction of hydrophobic molecules helps to prevent the MOF material from being attacked by polar molecules like water, which can be detrimental to catalytic activity and stability in aqueous environments. researchgate.nethep.com.cn This enhanced hydrophobicity, combined with the introduced Brønsted acidity, makes these modified MOFs effective heterogeneous catalysts. researchgate.nethep.com.cnmanchester.ac.uk Compared to MOFs synthesized by direct sulfonation, this compound-functionalized MOFs can exhibit higher hydrophobicity due to the presence of the hydrophobic benzene (B151609) group positioned between the support and the sulfonic acid group. sci-hub.se

Hydrothermal and Catalytic Stability in Aqueous Phase

The hydrothermal and catalytic stability of MOFs, especially under conditions involving water, moisture, or heat, are critical factors for their practical catalytic applications. researchgate.nethep.com.cnmanchester.ac.uk Grafting this compound onto MOFs has been demonstrated as a strategy to improve their stability in aqueous phase catalysis. researchgate.nethep.com.cn For example, UIO-66 grafted with this compound (UIO-66—PhSO₃H) showed improved hydrothermal stability. researchgate.nethep.com.cnmanchester.ac.uk This modified MOF promoted the conversion of cyclohexyl acetate in water with its activity and textural properties remaining largely intact after cyclic stability tests. researchgate.nethep.com.cnmanchester.ac.uk The improved structural stability during catalysis is attributed to the hydrophobic nature introduced by the grafted this compound, which effectively shields the material from interaction with water molecules. researchgate.nethep.com.cn

Mechanistic Studies of this compound Catalysis

Understanding the reaction mechanisms is crucial for optimizing catalytic processes involving this compound. Mechanistic studies often involve kinetic investigations and examining the influence of substituents on catalytic activity.

Kinetic Investigations of Catalytic Reactions

Kinetic investigations play a vital role in elucidating the mechanism of catalytic reactions. Studies involving sulfonic acids, such as the desulfonation of this compound and toluenesulfonic acids in aqueous sulfuric acid, have provided insights into reaction orders and proposed mechanisms. researchgate.net For instance, the desulfonation of benzenesulfonic and toluenesulfonic acids has been found to be first order with respect to the initial sulfonic acid. researchgate.net Kinetic studies can help determine the rate-limiting steps and the involvement of catalytic species in the reaction pathway. ucla.edunih.govrsc.org

Benzenesulfonic Acid in Material Science and Engineering

Polymer Electrolyte Membranes (PEMs) for Fuel Cells

The integration of benzenesulfonic acid into polymer structures is a common strategy to impart proton conductivity. This section explores different classes of polymers where this compound or related aryl sulfonic acid groups are utilized for PEM applications.

Sulfonated polyaromatic hydrocarbons (SPAHs) represent a broad class of materials investigated as alternatives to perfluorosulfonic acid (PFSA) membranes like Nafion. Sulfonation, often involving the introduction of sulfonic acid groups onto aromatic rings, is a key method for making these polymers proton conductive academie-sciences.frbwise.kr. This compound-like structures are inherently formed or incorporated as pendant groups in many SPAH systems. The position of the sulfonic acid groups on the aromatic rings can influence the polymer's properties, with substitution often occurring at electron-rich sites bwise.kr. While SPAHs generally offer advantages such as lower cost, easier production, and lower gas permeability compared to PFSAs, they can face challenges related to chemical and oxidative stability, particularly at high degrees of sulfonation bwise.krrsc.org. Achieving high proton conductivity in hydrocarbon-based PEMs typically requires a higher degree of acid functionalization (higher ion exchange capacity, IEC) compared to PFSAs to achieve similar conductivity values rsc.org. Some research has explored grafting this compound onto materials like graphene nanopores to enhance proton transport acs.orgnih.gov. Covalent benzenesulfonic functionalization of graphene nanopores has shown theoretically estimated proton diffusion coefficients comparable to or higher than Nafion, along with significant proton selectivity over other cations like sodium acs.orgnih.gov.

Polyoxyphenylene triazole sulfonic acid-based materials have been proposed as proton-conducting polymers for solid-electrolyte membranes in hydrogen/air fuel cells, particularly for operation at elevated temperatures (up to 180 °C) and low relative humidity, where traditional PFSA membranes may lose significant conductivity due to water loss techbriefs.comscience.gov. These materials are designed to exploit the presence of ionizable acid (sulfonic acid) and base (triazole) groups covalently attached to thermally stable polymer backbones, enabling proton conduction even in the anhydrous state techbriefs.comscience.gov. The sulfonic acid group acts as a strong acid capable of generating protons, while the triazole moiety offers basic sites for protonation techbriefs.com. The polyoxyphenylene backbone provides excellent thermal stability, with some related backbones withstanding temperatures up to 300 °C techbriefs.com. These polymers have also shown electrochemical stability science.gov.

Sulfonated polyimide (SPI) membranes have garnered attention as potential alternatives to Nafion due to their desirable properties, including low fuel permeation, high thermal stability, and good mechanical stability niscair.res.inmdpi.com. Introducing sulfonic acid groups is necessary to impart proton conductivity to the inherently non-conductive polyimide backbone mdpi.com. Research has focused on synthesizing SPI membranes derived from sulfonated diamines containing pendant this compound groups mdpi.comdoaj.orgmdpi.comresearchgate.net. The presence of the pendant this compound group has been shown to improve hydrolytic stability, radical oxidative stability, mechanical stability, and proton conductivity at elevated temperatures compared to Nafion 117 mdpi.comresearchgate.net. For instance, a novel sulfonated polyimide (NSPI) derived from a sulfonated diamine with a pendant this compound group exhibited a higher open circuit voltage (0.65 V vs. 0.54 V), maximum power density (28.5 mW.cm⁻² vs. 25 mW.cm⁻²), and current density (275 mA.cm⁻² vs. 230 mA.cm⁻²) compared to Nafion 117 when tested in a direct methanol (B129727) fuel cell at 70 °C mdpi.com.

Comparative studies consistently evaluate the performance of this compound-containing PEMs against perfluorosulfonic acid (PFSA) polymers like Nafion, which is considered the "gold standard" in current PEM technology rsc.orgwright.eduacs.org. While Nafion exhibits high proton conductivity and good chemical and thermal stability, it has limitations such as decreased proton conductivity at temperatures above 80 °C and low relative humidity, high cost, and significant fuel crossover bwise.krtechbriefs.comscience.govniscair.res.inmdpi.com.

This compound-functionalized materials and polymers aim to overcome these drawbacks. For example, sulfonated polyaromatic hydrocarbons often require higher IECs than Nafion to achieve comparable proton conductivity rsc.org. However, they can offer advantages like lower gas permeability and potentially lower cost bwise.kr. Polyoxyphenylene triazole sulfonic acid-based materials are being explored for their potential to operate at higher temperatures (up to 180 °C) and lower humidity than Nafion techbriefs.comscience.gov. Sulfonated polyimide membranes with pendant this compound groups have demonstrated superior hydrolytic and oxidative stability, as well as higher proton conductivity at elevated temperatures, compared to Nafion 117 mdpi.comresearchgate.net. Studies on benzenesulfonic-functionalized graphene nanopores also suggest comparable or higher proton diffusion coefficients and improved selectivity over sodium ions compared to Nafion acs.orgnih.gov. Despite these promising results, achieving a balance of high proton conductivity, mechanical strength, and long-term durability comparable to or exceeding Nafion under various operating conditions remains a key area of research for this compound-containing PEMs bwise.krpsu.edu.

Here is a table summarizing some comparative data points between sulfonated polyimides with pendant this compound and Nafion 117:

| Property | NSPI 10 (with 10 mol% SDA) mdpi.com | Nafion® 117 mdpi.comresearchgate.net | Note |

| Water Uptake | Almost equal mdpi.com | - | - |

| Ion Exchange Capacity (IEC) | 22% higher mdpi.com | - | - |

| Hydrolytic Stability | Remarkable mdpi.com | Lower mdpi.comresearchgate.net | Loss in weight decreased by 53% mdpi.comresearchgate.net |